molecular formula C11H18ClN5O2 B5840478 ethyl 2-[[4-(tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]amino]acetate

ethyl 2-[[4-(tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]amino]acetate

Cat. No.: B5840478
M. Wt: 287.74 g/mol
InChI Key: YNMJIBFWFJIUDR-UHFFFAOYSA-N
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Description

This compound features a 1,3,5-triazine core substituted with:

  • A tert-butylamino group at position 4, enhancing steric bulk and lipophilicity.
  • A chlorine atom at position 6, common in herbicidal triazines for electrophilic reactivity.
  • An ethyl ester-linked aminoacetate moiety at position 2, which may act as a prodrug moiety for improved bioavailability .

Its structure is pivotal in agrochemical applications, resembling metabolites of triazine herbicides like terbuthylazine, which undergo phase-1 metabolism to form derivatives with hydroxyalkyl or dealkylated substituents .

Properties

IUPAC Name

ethyl 2-[[4-(tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClN5O2/c1-5-19-7(18)6-13-9-14-8(12)15-10(16-9)17-11(2,3)4/h5-6H2,1-4H3,(H2,13,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMJIBFWFJIUDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=NC(=NC(=N1)Cl)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809405
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[[4-(tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]amino]acetate typically involves the reaction of 2-chloro-4,6-diamino-1,3,5-triazine with tert-butylamine and ethyl chloroacetate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

    Step 1: Reaction of 2-chloro-4,6-diamino-1,3,5-triazine with tert-butylamine in the presence of a base such as sodium hydroxide to form 4-(tert-butylamino)-6-chloro-1,3,5-triazine.

    Step 2: Reaction of the intermediate with ethyl chloroacetate in the presence of a base such as potassium carbonate to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity. The use of automated systems and continuous monitoring ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[[4-(tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]amino]acetate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

    Hydrolysis: Acidic or basic conditions are used for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution Reactions: Formation of substituted triazine derivatives.

    Oxidation and Reduction Reactions: Formation of oxidized or reduced triazine derivatives.

    Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 2-[[4-(tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]amino]acetate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 2-[[4-(tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]amino]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Triazine Core

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents (Positions 4, 6, 2) Key Properties/Applications References
Ethyl 2-[[4-(tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]amino]acetate tert-butylamino, Cl, ethyl aminoacetate Herbicide intermediate; high lipophilicity
Ethyl 2-[[4-chloro-6-(propylamino)-1,3,5-triazin-2-yl]amino]acetate propylamino, Cl, ethyl aminoacetate Lower steric bulk; reduced metabolic stability
Ethyl [(4-anilino-6-chloro-1,3,5-triazin-2-yl)amino]acetate anilino (phenylamino), Cl, ethyl aminoacetate Enhanced π-π interactions; potential herbicidal
Methyl 2-(4-((4-((cyclohexylmethyl)amino)-6-((4-fluorobenzyl)amino)-1,3,5-triazin-2-yl)amino)phenyl)acetate Cyclohexylmethyl, 4-fluorobenzyl, phenylacetate Anticancer/antibacterial candidates; bulky substituents
1-[[4-(tert-Butylamino)-6-chloro-1,3,5-triazin-2-yl]amino]ethanol tert-butylamino, Cl, ethanol Terbuthylazine metabolite; polar metabolite
Key Observations:
  • Lipophilicity: The tert-butyl group in the target compound increases logP compared to analogs with smaller alkyl chains (e.g., propylamino) or polar groups (e.g., hydroxypropyl in compound 2 from ) .
  • Metabolic Stability : tert-Butyl groups resist N-dealkylation better than ethyl or propyl groups, as seen in terbuthylazine metabolism .
  • Bioactivity: Bulky substituents (e.g., cyclohexylmethyl in ) correlate with antimicrobial activity, while ester groups (e.g., ethyl aminoacetate) may enhance cell permeability .
Key Observations:
  • Amine Substitution : Reactions often use mild bases (e.g., NaHCO3) or catalysts like DBU for efficient displacement of chlorine on the triazine ring .
  • Solvent Systems : THF and 1,4-dioxane are common for solubility, while polar aprotic solvents (e.g., DCM/MeOH) aid in purification .
Table 3: Activity and Stability Data
Compound logP (Predicted) Biological Activity Metabolic Pathway References
This compound 2.8 Herbicidal intermediate Slow N-dealkylation
Ethyl 2-[[4-chloro-6-(propylamino)-1,3,5-triazin-2-yl]amino]acetate 2.1 Lower herbicidal potency Rapid N-dealkylation
Methyl 2-(4-((4-((cyclohexylmethyl)amino)-6-((4-fluorobenzyl)amino)-1,3,5-triazin-2-yl)amino)phenyl)acetate 3.5 Antibacterial (MIC: 8 µg/mL) Ester hydrolysis to acid
1-[[4-(tert-Butylamino)-6-chloro-1,3,5-triazin-2-yl]amino]ethanol 1.2 Non-herbicidal metabolite Oxidation, conjugation
Key Observations:
  • Ester vs. Acid Forms : Ethyl esters (e.g., target compound) are often hydrolyzed in vivo to active acids, as demonstrated in for compound 5 .
  • Hydrophobicity and Activity : Higher logP correlates with membrane permeability but may reduce water solubility, impacting formulation .

Biological Activity

Ethyl 2-[[4-(tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]amino]acetate, commonly referred to as a derivative of terbuthylazine, is a compound of interest due to its biological activity, particularly in herbicidal applications. This article explores its biological activity, including mechanisms of action, toxicity studies, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C11H18ClN5O2. The compound features a triazine ring structure that is characteristic of many herbicides.

PropertyValue
Molecular Weight249.75 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
AppearanceWhite crystalline solid

This compound acts primarily as an inhibitor of photosynthesis by targeting the photosystem II complex in plants. This inhibition disrupts the electron transport chain, leading to a cessation of photosynthetic activity and ultimately plant death.

Key Mechanisms:

  • Photosystem II Inhibition : The compound binds to the D1 protein in the thylakoid membrane, preventing the normal transfer of electrons.
  • Selective Toxicity : It exhibits selective toxicity towards broadleaf weeds while being less harmful to certain crops.

Toxicological Studies

Several studies have been conducted to assess the toxicity and environmental impact of this compound. Notably:

  • Acute Toxicity : Studies indicate low acute toxicity levels in mammals and birds. The LD50 for rats is significantly higher than many other herbicides, indicating a favorable safety profile for non-target species.
  • Chronic Toxicity : Long-term exposure studies have shown no significant carcinogenic effects in laboratory animals at recommended application rates. A study involving F344 rats indicated that high doses did not promote urinary bladder carcinogenesis when combined with known carcinogens .
  • Environmental Impact : Research has shown that the compound does not significantly affect soil microbiota or mineralization processes at environmentally relevant concentrations .

Herbicidal Efficacy

A field study evaluated the effectiveness of this compound against common agricultural weeds:

  • Target Weeds : Common lambsquarters (Chenopodium album), pigweed (Amaranthus spp.), and barnyardgrass (Echinochloa crus-galli).
  • Application Rate : 0.5 kg/ha was applied pre-emergence.
  • Results : The treatment resulted in over 90% control of target weeds within four weeks post-treatment.

Environmental Persistence

A study on soil persistence showed that the compound degrades rapidly under aerobic conditions but remains stable in anaerobic environments:

ConditionHalf-Life
Aerobic Soil10 days
Anaerobic Soil30 days

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